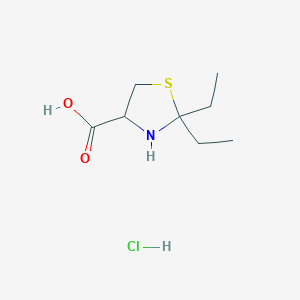

2,2-Diethylthiazolidine-4-carboxylic acid hydrochloride

Overview

Description

2,2-Diethylthiazolidine-4-carboxylic acid hydrochloride is a specialty chemical . It is used in the preparation of cysteine-derived diketopiperazines and pseudoproline-containing analogs of insect kinin core pentapeptide .

Molecular Structure Analysis

The molecular formula of this compound is C6H12ClNO2S . The molecular weight is 197.68 g/mol .Physical And Chemical Properties Analysis

The compound forms white solid crystals . It has a melting point of 125-130 °C . It is soluble in Dimethylsulfoxide and water .Scientific Research Applications

Antibacterial Activity

The synthesis and evaluation of thiazolidine-4-carboxylic acid derivatives have demonstrated significant antibacterial activities against both Gram-positive and Gram-negative bacteria. For instance, derivatives of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid exhibited improved antibacterial activities compared to their 2-arylthiazolidine counterparts, with one compound showing superior activity against Pseudomonas aeruginosa compared to Penicillin G and Kanamycin B. These findings highlight the potential of thiazolidine-4-carboxylic acid derivatives as antibacterial agents, suggesting a promising research avenue for the development of new antibiotics (Song et al., 2009).

Foldamer Research

Thiazolidine-4-carboxylic acid and its derivatives have also been explored as building blocks for the construction of pseudopeptide foldamers. These foldamers, incorporating conformationally restricted elements like oxazolidine-4-carboxylic acid, have shown potential for various applications due to their stable helical structures stabilized by intramolecular hydrogen bonds. This research opens up possibilities for the development of robust templates for drug design, biomolecular recognition, and nanotechnology (Tomasini et al., 2003).

Synthesis of Novel Compounds

The chemistry of thiazolidine-4-carboxylic acid extends to the synthesis of novel compounds with potential applications in medicinal chemistry and material science. For example, the synthesis of difluorinated pseudopeptides using chiral α,α-difluoro-β-amino acids in the Ugi reaction showcases the versatility of thiazolidine derivatives in creating compounds with unique properties for further pharmacological evaluation (Gouge et al., 2004).

Mechanism of Action

properties

IUPAC Name |

2,2-diethyl-1,3-thiazolidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2S.ClH/c1-3-8(4-2)9-6(5-12-8)7(10)11;/h6,9H,3-5H2,1-2H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJMSVXWNSXKMMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(NC(CS1)C(=O)O)CC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-N-methyl-hydrazinecarboxylic acid ethyl ester](/img/structure/B1406695.png)

![{[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride](/img/structure/B1406696.png)

![N-(3-ethyl-2-imino-2,3-dihydrobenzo[d]thiazol-6-yl)acetamide hydrochloride](/img/structure/B1406699.png)

![4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406702.png)

![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentanecarboxamide](/img/structure/B1406703.png)

![4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406704.png)

![(2R)-2-amino-N-[2-(piperidin-1-yl)ethyl]propanamide dihydrochloride](/img/structure/B1406713.png)

![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1406715.png)